molecular formula C6H6N2O2S B1387630 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol CAS No. 913581-92-7

6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol

Cat. No.: B1387630
CAS No.: 913581-92-7
M. Wt: 170.19 g/mol
InChI Key: IJPJTZKMCHONTH-UHFFFAOYSA-N
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Description

6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol is a bicyclic heterocyclic compound featuring a fused thiophene and pyrimidine ring system. Its molecular formula is C₆H₆N₂O₂S, with a molecular weight of 170.19 g/mol (CAS: 913581-92-7) . Key physical properties include a density of 1.679 g/cm³, boiling point of 484.7°C, and vapor pressure of 5.08 × 10⁻¹⁰ mmHg at 25°C . The compound serves as a critical building block in medicinal chemistry, particularly in synthesizing nucleoside analogs and kinase inhibitors. Its synthetic utility is highlighted by its role in ring-opening reactions to form 5-(alkylthio)-6-vinyluracils .

Properties

IUPAC Name

6,7-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPJTZKMCHONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659204
Record name 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913581-92-7
Record name 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Heterocycle Position Key Substituents Molecular Weight Boiling Point (°C) Applications/Reactivity
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol C₆H₆N₂O₂S Thieno[3,2-d] 2,4-Diol 170.19 484.7 Ring-opening reactions to uracils ; antiviral research (inactive vs. HIV)
Thieno[2,3-d]pyrimidine-2,4-diol C₆H₄N₂O₂S Thieno[2,3-d] 2,4-Diol 168.17 N/A Precursor for chlorinated derivatives (e.g., 2,4-dichloro analogs)
5,7-Dihydrothieno[3,4-d]pyrimidine-2,4-diol C₆H₆N₂O₂S Thieno[3,4-d] 2,4-Diol 170.19 N/A Limited literature; positional isomer with unknown bioactivity
Furo[3,2-d]pyrimidine-2,4-diol C₆H₄N₂O₃ Furo[3,2-d] 2,4-Diol 168.11 N/A Chlorination at 2,4-positions for kinase inhibitors
6,7-Dimethylpyrrolo[2,3-d]pyrimidine C₈H₁₀N₄ Pyrrolo[2,3-d] 6,7-Dimethyl 162.19 N/A CK1δ inhibitors; demonstrates kinase selectivity

Key Observations:

Heterocycle Position and Reactivity: The thieno[3,2-d] scaffold in the target compound exhibits unique ring-opening reactivity under basic conditions, yielding 5-(alkylthio)-6-vinyluracils . In contrast, thieno[2,3-d] analogs are more stable and serve as precursors for chlorinated intermediates . Furo[3,2-d]pyrimidine-2,4-diol (oxygen instead of sulfur) shows higher electrophilicity, enabling efficient chlorination with POCl₃ for kinase inhibitor synthesis .

Biological Activity: The target compound’s derivatives were inactive against HIV-1 in CEM cell cultures , whereas 6,7-dihydrothieno[3,2-d]pyrimidin-2-amine derivatives with piperidine and sulfonamide substituents demonstrated potent anti-HIV activity (EC₅₀ = 0.02–0.05 μM) . This highlights the importance of amine and sulfonamide functional groups in enhancing antiviral potency.

Synthetic Utility: The dihydrothieno-pyrimidine core is pivotal in synthesizing clopidogrel analogs, such as methyl-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, a precursor to antiplatelet drugs .

Biological Activity

6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is a heterocyclic compound with significant structural features that suggest potential biological activity. Its molecular formula is C6H6N2O2SC_6H_6N_2O_2S, and it has a molecular weight of approximately 170.19 g/mol. The compound is characterized by two hydroxyl groups at the 2 and 4 positions, which enhance its reactivity and solubility compared to other thienopyrimidine derivatives. Despite its promising structure, specific research on its biological activities remains limited.

The compound's unique structure allows it to interact with various biological targets. The presence of hydroxyl groups may facilitate hydrogen bonding with biomolecules, potentially influencing its pharmacological properties.

Biological Activity Overview

Research indicates that thienopyrimidine derivatives generally exhibit a variety of biological activities, including:

  • Antimicrobial
  • Antiviral
  • Anticancer
  • Anti-inflammatory

However, specific studies focusing solely on this compound are sparse. Preliminary findings suggest that it may share some of these activities due to its structural similarities to other biologically active compounds in the thienopyrimidine family.

Comparative Analysis of Thienopyrimidine Derivatives

A comparison of related compounds highlights the potential uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidineChlorinated derivativeAntimicrobial
4-Chlorothieno[3,2-D]pyrimidineLacks hydroxyl groupsAntiviral
6-Bromo-4-chlorothieno[3,2-D]pyrimidineBrominated derivativePotential anticancer
4-Chloro-2-(methylthio)thieno[3,2-D]pyrimidineContains methylthio groupAntimicrobial
7-Bromo-4-chlorothieno[3,2-D]pyrimidineAnother brominated variantAntiviral

The unique hydroxyl groups in this compound may enhance its solubility and reactivity compared to its analogs.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is hypothesized that the compound can modulate enzyme activity or receptor interactions due to its functional groups. This modulation could lead to various biological effects that warrant further investigation.

Research Findings and Case Studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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